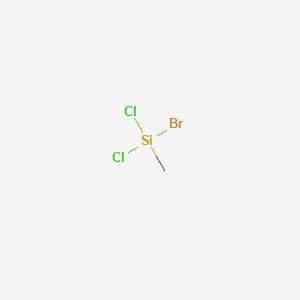
Methylbromodichlorosilane
Description
Methylbromodichlorosilane (theoretical formula: CH3SiBrCl2) is an organosilicon compound hypothesized to share reactivity and hazards with other methyl-substituted chlorosilanes. Such compounds are typically reactive, moisture-sensitive, and pose significant health risks, including corrosivity and respiratory hazards.
Properties
CAS No. |
10338-96-2 |
|---|---|
Molecular Formula |
CH3BrCl2Si |
Molecular Weight |
193.93 g/mol |
IUPAC Name |
bromo-dichloro-methylsilane |
InChI |
InChI=1S/CH3BrCl2Si/c1-5(2,3)4/h1H3 |
InChI Key |
PBMXZKQDGJMQQS-UHFFFAOYSA-N |
SMILES |
C[Si](Cl)(Cl)Br |
Canonical SMILES |
C[Si](Cl)(Cl)Br |
Other CAS No. |
10338-96-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyltrichlorosilane (CH3SiCl3)
- CAS No.: 75-79-6 .
- Physico-chemical Properties : Molecular weight 149.48 g/mol; reactive with water, releasing HCl .
- Health Risks : Corrosive to skin, eyes, and respiratory tract. Requires PPE and ventilation .
- Exposure Limits: No occupational exposure limits established, but strict handling protocols are mandated .
Dimethyl Dichlorosilane (C2H6Cl2Si)
- Key Data: No occupational exposure limits; harmful upon contact or inhalation. Safe practices (e.g., ventilation, PPE) are critical .
Methylphenyldichlorosilane (C7H8Cl2Si)
- Exposure Risks: No established limits, but harmful effects necessitate safe work practices .
Brominated Analogs: Dibromodichloromethane (CBr2Cl2)
- CAS No.: 594-18-3 .
- Health Risks : Harmful if inhaled, ingested, or contacted. Requires immediate first aid (e.g., eye rinsing, medical consultation) .
Key Findings from Research
- Regulatory Gaps: None of the compared compounds have established occupational exposure limits, highlighting reliance on precautionary measures .
- Reactivity : Methyl-substituted chlorosilanes (e.g., methyltrichlorosilane) react violently with water, necessitating dry storage and handling .
- Mutagenicity : Trimethylchlorosilane’s mutagenic properties underscore the need for stringent exposure controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


